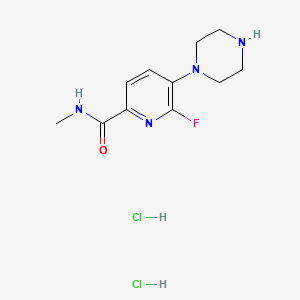
6-fluoro-N-methyl-5-(piperazin-1-yl)picolinamide dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-fluoro-N-methyl-5-(piperazin-1-yl)picolinamide dihydrochloride is a chemical compound with the molecular formula C11H16ClFN4O and a molecular weight of 274.72 g/mol It is a derivative of picolinamide, featuring a fluorine atom at the 6th position, a methyl group at the nitrogen atom, and a piperazine ring at the 5th position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-N-methyl-5-(piperazin-1-yl)picolinamide dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-fluoropicolinic acid.
Amidation: The 6-fluoropicolinic acid is then reacted with N-methylpiperazine to form the corresponding amide.
Purification: The crude product is purified using recrystallization or chromatography techniques to obtain the final compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
6-fluoro-N-methyl-5-(piperazin-1-yl)picolinamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted picolinamide derivatives.
科学的研究の応用
6-fluoro-N-methyl-5-(piperazin-1-yl)picolinamide dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-fluoro-N-methyl-5-(piperazin-1-yl)picolinamide dihydrochloride involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to changes in cellular pathways and biological processes. The exact molecular targets and pathways involved are still under investigation, but it is thought to modulate signaling pathways related to cell proliferation and apoptosis .
類似化合物との比較
Similar Compounds
N-methyl-5-(piperazin-1-yl)picolinamide hydrochloride: Similar structure but lacks the fluorine atom at the 6th position.
6-fluoro-5-(piperazin-1-yl)picolinamide: Similar structure but lacks the N-methyl group.
Uniqueness
6-fluoro-N-methyl-5-(piperazin-1-yl)picolinamide dihydrochloride is unique due to the presence of both the fluorine atom and the N-methyl group, which confer distinct chemical and biological properties. These modifications can enhance the compound’s stability, reactivity, and potential therapeutic effects compared to its analogs .
特性
分子式 |
C11H17Cl2FN4O |
|---|---|
分子量 |
311.18 g/mol |
IUPAC名 |
6-fluoro-N-methyl-5-piperazin-1-ylpyridine-2-carboxamide;dihydrochloride |
InChI |
InChI=1S/C11H15FN4O.2ClH/c1-13-11(17)8-2-3-9(10(12)15-8)16-6-4-14-5-7-16;;/h2-3,14H,4-7H2,1H3,(H,13,17);2*1H |
InChIキー |
QTTUNAUMSFRNFQ-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)C1=NC(=C(C=C1)N2CCNCC2)F.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


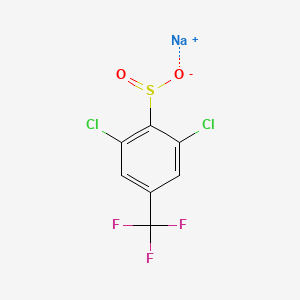
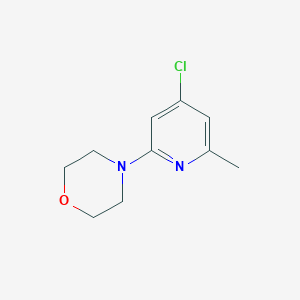
![2-fluoro-N-[(2-methoxyphenyl)methyl]aniline](/img/structure/B13919224.png)
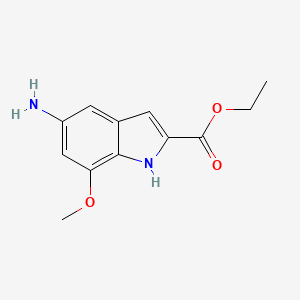
![tert-butyl 4-[2-(5-chloropyridin-2-yl)-2-methyl-1,3-benzodioxol-4-yl]-3,6-dihydro-2H-pyridine-1-carboxylate](/img/structure/B13919247.png)


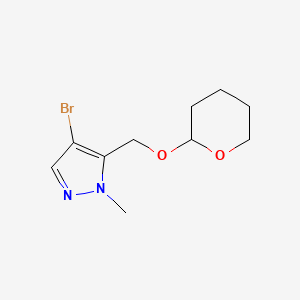
![1-[3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-yl] ethanone](/img/structure/B13919277.png)
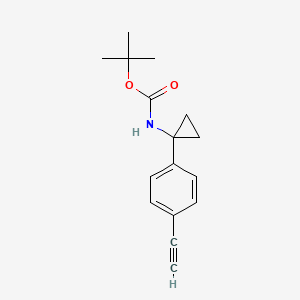
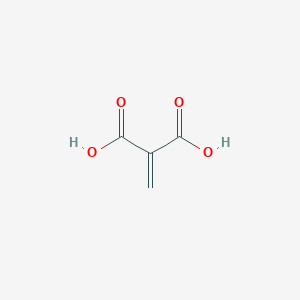
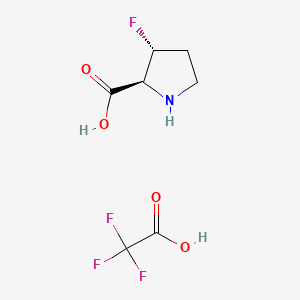

![Ethyl 5-acetyl-4-methyl-2-[[2-[(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetyl]amino]-3-thiophenecarboxylate](/img/structure/B13919291.png)
